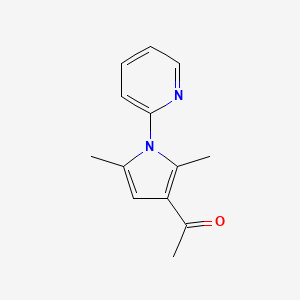
1-(2,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl)ethanone is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a pyridine ring attached to a pyrrole ring, with additional methyl groups and an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.
Another approach involves the use of a palladium-catalyzed cross-coupling reaction, where 2,5-dimethylpyrrole is coupled with 2-chloropyridine in the presence of a palladium catalyst and a suitable ligand. This method offers high yields and selectivity under mild reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1-(2,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrrole products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction may produce 2,5-dimethylpyrrolidine derivatives.
科学的研究の応用
1-(2,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of novel materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 1-(2,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2,5-Dimethylpyrrole: A precursor in the synthesis of 1-(2,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl)ethanone.
2-Bromopyridine: Another precursor used in the synthesis.
Pyrrole-2-carboxaldehyde: A related compound with similar reactivity.
Uniqueness
This compound is unique due to its combined pyrrole and pyridine rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
特性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
1-(2,5-dimethyl-1-pyridin-2-ylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C13H14N2O/c1-9-8-12(11(3)16)10(2)15(9)13-6-4-5-7-14-13/h4-8H,1-3H3 |
InChIキー |
WFEHGLGHDLUVKK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N1C2=CC=CC=N2)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


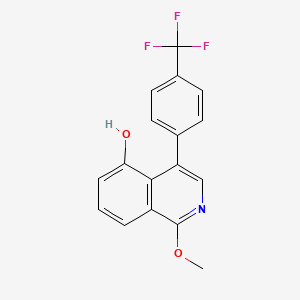
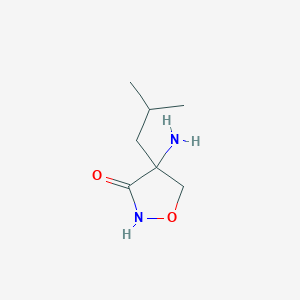
![N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide](/img/structure/B12890073.png)
![Dimethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890078.png)
![4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12890084.png)
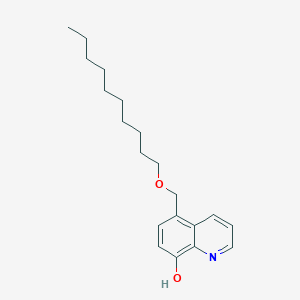
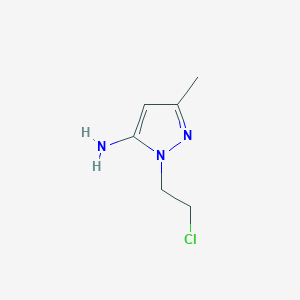
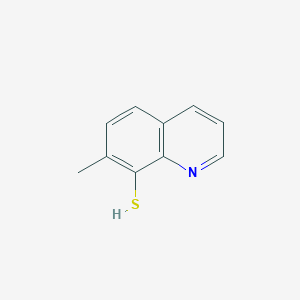
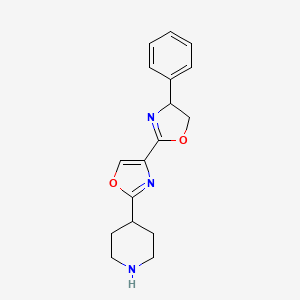

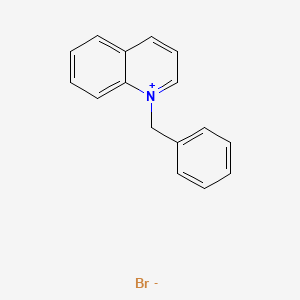
![5H-Oxazolo[3,2-A]pyridin-5-OL](/img/structure/B12890135.png)

![2-(Carboxy(hydroxy)methyl)-4-methoxybenzo[d]oxazole](/img/structure/B12890142.png)
